molecular formula C13H20F3N3O3 B6969154 4-N-(1-cyclopentyl-2,2,2-trifluoroethyl)morpholine-2,4-dicarboxamide

4-N-(1-cyclopentyl-2,2,2-trifluoroethyl)morpholine-2,4-dicarboxamide

Cat. No.: B6969154
M. Wt: 323.31 g/mol
InChI Key: KFROHWHFOFSABW-UHFFFAOYSA-N
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Description

4-N-(1-cyclopentyl-2,2,2-trifluoroethyl)morpholine-2,4-dicarboxamide is a synthetic organic compound characterized by the presence of a morpholine ring substituted with a cyclopentyl group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(1-cyclopentyl-2,2,2-trifluoroethyl)morpholine-2,4-dicarboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate dihalide under basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group is typically introduced through a reaction with trifluoroethylamine under acidic or basic conditions.

    Formation of the Dicarboxamide: The final step involves the reaction of the substituted morpholine with a suitable dicarboxylic acid derivative, such as an acid chloride or anhydride, to form the dicarboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-N-(1-cyclopentyl-2,2,2-trifluoroethyl)morpholine-2,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or trifluoroethyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-N-(1-cyclopentyl-2,2,2-trifluoroethyl)morpholine-2,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-N-(1-cyclopentyl-2,2,2-trifluoroethyl)morpholine-2,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopentyl-N-(2,2,2-trifluoroethyl)benzamide: Similar in structure but with a benzamide group instead of a morpholine ring.

    2,2,2-Trifluoroethylamine: Contains the trifluoroethyl group but lacks the morpholine and cyclopentyl groups.

Uniqueness

4-N-(1-cyclopentyl-2,2,2-trifluoroethyl)morpholine-2,4-dicarboxamide is unique due to the combination of its morpholine ring, cyclopentyl group, and trifluoroethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-N-(1-cyclopentyl-2,2,2-trifluoroethyl)morpholine-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3N3O3/c14-13(15,16)10(8-3-1-2-4-8)18-12(21)19-5-6-22-9(7-19)11(17)20/h8-10H,1-7H2,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFROHWHFOFSABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(F)(F)F)NC(=O)N2CCOC(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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